molecular formula C16H16O2 B14612751 1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol CAS No. 59749-75-6

1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14612751
CAS No.: 59749-75-6
M. Wt: 240.30 g/mol
InChI Key: HJAQOLZHFZGADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a dihydroindenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 4-methoxybenzaldehyde with cyclohexanone under basic conditions. The reaction proceeds through an aldol condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological targets.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol is unique due to its specific structural features and the resulting chemical properties

Properties

CAS No.

59749-75-6

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C16H16O2/c1-18-14-8-6-13(7-9-14)16(17)11-10-12-4-2-3-5-15(12)16/h2-9,17H,10-11H2,1H3

InChI Key

HJAQOLZHFZGADL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.